molecular formula C15H12F2N4O B10972590 1-(difluoromethyl)-N-(quinolin-6-ylmethyl)-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-N-(quinolin-6-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10972590
M. Wt: 302.28 g/mol
InChI Key: LQSCHWGPAVJIMQ-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N-(6-QUINOLYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a quinolylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-N-(6-QUINOLYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with appropriate hydrazine and diketone precursors, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of the Quinolylmethyl Group: The quinolylmethyl group is attached through a nucleophilic substitution reaction, often involving a quinoline derivative and a suitable leaving group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-N-(6-QUINOLYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(DIFLUOROMETHYL)-N-(6-QUINOLYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Properties

Molecular Formula

C15H12F2N4O

Molecular Weight

302.28 g/mol

IUPAC Name

1-(difluoromethyl)-N-(quinolin-6-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H12F2N4O/c16-15(17)21-7-5-13(20-21)14(22)19-9-10-3-4-12-11(8-10)2-1-6-18-12/h1-8,15H,9H2,(H,19,22)

InChI Key

LQSCHWGPAVJIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CNC(=O)C3=NN(C=C3)C(F)F)N=C1

Origin of Product

United States

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